U-73343: A Technical Guide to its Mechanism of Action and Experimental Use
U-73343: A Technical Guide to its Mechanism of Action and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73343 is a widely utilized chemical compound in cell biology and pharmacology, primarily known as the structurally similar but inactive analog of U-73122. U-73122 is a potent inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling. Consequently, U-73343 serves as an essential negative control in experiments investigating PLC-mediated pathways, helping to ensure that the observed effects of U-73122 are due to its specific action on PLC. However, a growing body of evidence indicates that U-73343 is not entirely inert and can exert its own biological effects, complicating its role as a simple negative control. This guide provides an in-depth analysis of the established role of U-73343 as a PLC inhibitor control and details its known off-target effects, supported by experimental data and methodologies.
Core Mechanism: The Inactive Analog of a Phospholipase C Inhibitor
The primary and intended use of U-73343 in experimental settings is as a negative control for its active counterpart, U-73122. U-73122 inhibits the activity of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate protein kinase C (PKC), respectively.
U-73343, differing from U-73122 by the reduction of a maleimide double bond to a succinimide ring, does not inhibit PLC. Therefore, in ideal experimental conditions, it should not affect signaling pathways downstream of PLC activation. Studies have shown that while U-73122 effectively blocks agonist-induced calcium transients, U-73343 does not produce the same inhibitory effect. For instance, in single colonic myocytes, 10 µM U-73122 was shown to decrease carbachol-evoked calcium transients, whereas the same concentration of U-73343 had no significant effect on IP3-evoked or caffeine-evoked calcium increases[1][2]. This lack of activity on the canonical PLC pathway is the cornerstone of its use as a negative control.
Signaling Pathway of Phospholipase C
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Off-Target Effects of U-73343
Contrary to its intended role as an inert control, several studies have identified biological activities of U-73343 that are independent of PLC inhibition. These off-target effects are critical to consider when interpreting experimental results.
Inhibition of Phospholipase D (PLD) Activation
Both U-73122 and U-73343 have been shown to inhibit the activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells.[3][4] This inhibition was observed to be equipotent for both compounds and occurred downstream of PLC.[3][4] This suggests that in some cellular contexts, both the "active" and "inactive" compounds can interfere with lipid signaling pathways other than the canonical PLC pathway.
Protonophore Activity
In a study on rabbit parietal cells, U-73343 was found to strongly inhibit acid secretion stimulated by various agonists.[5] This effect was attributed to U-73343 acting as a protonophore, a substance that can shuttle protons across biological membranes, thereby dissipating proton gradients.[5] This is a significant off-target effect that could have widespread consequences in experiments measuring cellular metabolism or pH-dependent processes.
Weak Agonism of TRPA1 Channels
U-73343 has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] In HEK293t cells expressing human TRPA1, 1 µM U-73343 was shown to elicit a small calcium response.[6] This is in contrast to U-73122, which is a potent TRPA1 agonist. While the effect of U-73343 is weak, it is a direct modulation of an ion channel that could influence cellular calcium homeostasis and signaling.
Inhibition of P2X7 Receptor-Mediated Ca²⁺ Influx and Pore Formation
In a mouse microglial cell line, both U-73122 and U-73343 were found to inhibit the sustained increase in intracellular calcium and the formation of membrane pores induced by the activation of P2X7 nucleotide receptors.[7] This suggests a PLC-independent mechanism by which both compounds can interfere with purinergic signaling and membrane permeability.[7]
Quantitative Data Summary
| Compound | Target/Effect | Cell Type | Concentration | Observed Effect | Reference |
| U-73343 | IP3-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |
| U-73343 | Caffeine-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |
| U-73343 | THC/LPI-induced reduction of Ki67⁺ nuclei | Glioblastoma cells | Not specified | Failed to diminish the response | [8] |
| U-73343 | CCK-8-induced PLD activation | CHO-CCK(A) cells | Not specified | Inhibited equipotently to U-73122 | [4] |
| U-73343 | Agonist-stimulated acid secretion | Rabbit parietal cells | Not specified | Strongly inhibited | [5] |
| U-73343 | TRPA1 channel activation | HEK293t-hTRPA1 cells | 1 µM | Weak activation | [6] |
| U-73343 | P2X7-mediated sustained Ca²⁺ influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |
| U-73343 | P2X7-mediated ethidium bromide influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |
| U-73122 | Carbachol-evoked Ca²⁺ transients | Single colonic myocytes | 10 µM | Decreased transients | [1][2] |
| U-73122 | PLC | General | 1-2.1 µM (IC50) | Inhibition | [9] |
| U-73122 | Agonist-induced platelet aggregation | Human platelets | 1-5 µM (IC50) | Inhibition | [10] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
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Cell Preparation: Single colonic myocytes are isolated and voltage-clamped in the whole-cell configuration.
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Calcium Indicator: Cells are loaded with a fluorescent calcium indicator, such as fluo-3.
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Stimulation: SR Ca²⁺ release is evoked by agonists like carbachol, by photolysis of caged IP3, or by caffeine to activate ryanodine receptors.
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Data Acquisition: Cytosolic Ca²⁺ concentration is measured by monitoring the fluorescence of the calcium indicator.
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Pharmacology: U-73343 or U-73122 is perfused into the cell bath to observe its effect on the evoked calcium transients.
Phospholipase D (PLD) Activity Assay
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Cell Culture: Chinese hamster ovary cells expressing the cholecystokinin-A receptor (CHO-CCK(A) cells) are used.
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Metabolic Labeling: Cells are labeled with [³H]palmitic acid.
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Stimulation: PLD is activated by agonists such as cholecystokinin-(26-33)-peptide amide (CCK-8), thapsigargin, or 12-O-tetradecanoylphorbol 13-acetate (TPA).
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PLD Assay: PLD activity is determined by measuring the formation of [³H]phosphatidylethanol in the presence of ethanol.
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Pharmacology: Cells are pre-incubated with U-73343 or U-73122 before agonist stimulation to assess their inhibitory effects.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for using U-73122 and U-73343.
Conclusion
U-73343 is an indispensable tool for researchers studying PLC signaling, serving as the primary negative control for the PLC inhibitor U-73122. Its inability to inhibit PLC allows for the specific attribution of observed effects to the inhibition of this key enzyme. However, the documented off-target effects of U-73343, including the inhibition of PLD activation, protonophore activity, weak TRPA1 agonism, and modulation of P2X7 receptor function, demand careful consideration in experimental design and data interpretation. Researchers must be vigilant for outcomes where U-73343 exerts an effect, as this indicates a PLC-independent mechanism. A thorough understanding of both the intended use and the potential confounding activities of U-73343 is paramount for robust and accurate scientific inquiry.
References
- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
